4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Overview
Description
“4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is a heterocyclic organic compound . Its IUPAC name is 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .
Molecular Structure Analysis
The molecular formula of “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is C9H13N3O . The InChI code is 1S/C9H13N3O/c1-2-13-9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The predicted boiling point of “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is 346.6±42.0 °C . The predicted density is 1.125±0.06 g/cm3 . The predicted pKa is 6.76±0.20 .Scientific Research Applications
Pyrido[2,3-d]pyrimidines are a class of compounds that have been the subject of significant research due to their broad spectrum of biological activity . Here are some of the applications and fields where these compounds have shown potential:
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Antiproliferative Activity
- Pyrido[2,3-d]pyrimidines have shown potential in the field of cancer research due to their antiproliferative properties .
- The methods of application typically involve in vitro testing on cancer cell lines .
- The outcomes of these studies have shown that certain compounds of this class can inhibit the proliferation of cancer cells .
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Antimicrobial Activity
- These compounds have also been studied for their antimicrobial properties .
- The methods of application usually involve testing the compounds against various strains of bacteria and fungi .
- The results have shown that some derivatives of pyrido[2,3-d]pyrimidine exhibit strong antimicrobial activity .
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Anti-inflammatory and Analgesic Activity
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Hypotensive Activity
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Antihistamine Activity
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Antiviral Activity
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Neuroprotective Activity
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Pesticide Material
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DNA and RNA Similarity
- Pyrido[2,3-d]pyrimidines, due to their similarity with nitrogen bases present in DNA and RNA, have been studied for potential applications in biomedical research .
- The methods of application typically involve in vitro testing and molecular modeling .
- The results have shown that certain compounds of this class can interact with biological receptors .
Safety And Hazards
The safety information for “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-13-9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROMRJBUZCYJBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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